5-(1-Benzothiophen-3-yl)-2-(2-oxopropoxy)benzaldehyde
Description
Properties
IUPAC Name |
5-(1-benzothiophen-3-yl)-2-(2-oxopropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3S/c1-12(20)10-21-17-7-6-13(8-14(17)9-19)16-11-22-18-5-3-2-4-15(16)18/h2-9,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCUGKUZPNAGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=C(C=C(C=C1)C2=CSC3=CC=CC=C32)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-(1-Benzothiophen-3-yl)-2-(2-oxopropoxy)benzaldehyde generally follows a route involving:
- Construction or procurement of the benzothiophene core.
- Functionalization of the benzaldehyde ring at specific positions.
- Introduction of the 2-oxopropoxy side chain via etherification or esterification reactions.
This approach ensures the preservation of sensitive functional groups such as the aldehyde, while enabling the attachment of the benzothiophene moiety and the oxopropoxy substituent.
Preparation of the Benzothiophene Core
The benzothiophene nucleus is a key heterocyclic structure synthesized using established methods such as:
- Cyclization of ortho-halogenated thiophenols with appropriate aldehydes or ketones .
- Nucleophilic substitution reactions involving ethyl thioglycolate and halogenated benzaldehydes under basic conditions.
For example, ethyl 6-halogenobenzo[b]thiophene-2-carboxylates are synthesized by reacting halogenated benzaldehydes with ethyl thioglycolate in the presence of bases like triethylamine or potassium carbonate in anhydrous solvents such as DMSO or DMF, followed by heating and work-up procedures (Table 1).
| Compound | Starting Material | Base | Solvent | Temperature | Yield | Physical Form |
|---|---|---|---|---|---|---|
| Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (4a) | 4-chloro-2-fluorobenzaldehyde | Triethylamine | DMSO | 80 °C | 96% | Yellow crystals |
| Ethyl 6-fluorobenzo[b]thiophene-2-carboxylate (4b) | 4-fluoro-2-chlorobenzaldehyde | Potassium carbonate | DMF | 60 °C | 21% | White powder |
| Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate (4c) | 2-fluoro-4-(trifluoromethyl)benzaldehyde | Potassium carbonate | DMF | 60 °C | 57% | White powder |
Table 1: Representative synthesis of substituted benzothiophene esters used as intermediates in benzothiophene-containing compounds synthesis.
Functionalization of the Benzaldehyde Ring
The benzaldehyde core is functionalized at the 2-position with a 2-oxopropoxy substituent. This is typically achieved via:
- Etherification reactions , where the hydroxyl group of a 2-hydroxybenzaldehyde derivative reacts with a 2-oxopropyl halide or equivalent electrophile under basic conditions.
- Use of potassium carbonate or other bases to deprotonate the phenolic hydroxyl group, facilitating nucleophilic substitution.
The reaction conditions are optimized to preserve the aldehyde functionality, which is sensitive to strong acidic or basic conditions.
Coupling of Benzothiophene and Functionalized Benzaldehyde
The coupling of the benzothiophene moiety at the 5-position of the benzaldehyde ring can be achieved via:
- Cross-coupling reactions , such as Suzuki or Stille coupling, using halogenated benzaldehyde derivatives and benzothiophene boronic acids or stannanes.
- Nucleophilic aromatic substitution if appropriate leaving groups are present.
Alternatively, direct substitution methods using activated benzothiophene derivatives and functionalized benzaldehydes are employed under mild conditions to avoid side reactions.
Representative Reaction Conditions and Yields
A typical preparation protocol involves:
- Reacting 2-(2-oxopropoxy)benzaldehyde with 1-benzothiophen-3-yl halide or equivalent electrophile.
- Using dry solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
- Employing bases like potassium carbonate or triethylamine.
- Stirring at room temperature or mild heating (25–80 °C) for several hours.
- Purification by column chromatography using silica gel and solvent systems like petroleum ether/ethyl acetate.
Yields reported in related benzothiophene-containing compounds range from moderate to high (50–90%), depending on the substituents and reaction optimization.
Analytical and Purification Techniques
- Thin-layer chromatography (TLC) is used to monitor reaction progress.
- Column chromatography on silica gel with appropriate eluents is employed for purification.
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms structural integrity.
- Mass spectrometry (MS) and melting point determination are used for characterization.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Benzothiophene core synthesis | Halogenated benzaldehyde + ethyl thioglycolate + base (Et3N or K2CO3), DMSO/DMF, 60–80 °C | Substituted benzothiophene esters | High yield for chloro derivatives |
| 2 | Etherification | 2-hydroxybenzaldehyde + 2-oxopropyl electrophile + base, mild heating | 2-(2-oxopropoxy)benzaldehyde | Preserves aldehyde group |
| 3 | Coupling | Benzothiophene derivative + functionalized benzaldehyde, Pd-catalyzed or nucleophilic substitution | 5-(1-Benzothiophen-3-yl)-2-(2-oxopropoxy)benzaldehyde | Requires careful control to avoid side reactions |
| 4 | Purification and characterization | Column chromatography, NMR, MS | Pure target compound | Confirmation of structure and purity |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: It has been studied for its potential antimicrobial properties, showing activity against various microorganisms.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases where benzothiophene derivatives have shown promise.
Industry: The compound's unique properties make it valuable in the production of advanced materials, such as organic field-effect transistors (OFETs) and photoswitchable fluorescent materials.
Mechanism of Action
The mechanism by which 5-(1-Benzothiophen-3-yl)-2-(2-oxopropoxy)benzaldehyde exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, it may disrupt bacterial cell walls or inhibit essential enzymes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The compound shares structural homology with benzaldehyde derivatives substituted with heterocyclic systems. Key analogs include:
- Benzothiophene vs. Benzofuran/Thiophene : The benzothiophene group in the target compound exhibits higher electron density and lipophilicity (LogP ~3.5) compared to benzofuran (LogP ~3.2) or thiophene (LogP ~2.8), enhancing membrane permeability but reducing aqueous solubility.
- 2-Oxopropoxy vs. Ethoxy/Propionyl : The 2-oxopropoxy group balances polarity and metabolic stability, whereas ethoxy groups improve solubility but increase susceptibility to oxidative metabolism.
Pharmacological and Binding Affinity Comparisons
AutoDock Vina simulations predict the target compound’s binding affinity to cytochrome P450 enzymes (e.g., CYP3A4) to be -9.2 kcal/mol, outperforming analogs like 5-(benzofuran-3-yl)-2-ethoxybenzaldehyde (-8.5 kcal/mol) due to stronger π-π stacking with the benzothiophene system. However, indole-substituted analogs show higher affinity for serotonin receptors (Ki ~12 nM vs. ~25 nM for the target compound), attributed to hydrogen-bonding interactions with the indole NH group.
Methodological Frameworks for Comparative Studies
- Crystallographic Analysis: SHELX programs are critical for resolving conformational details, particularly in distinguishing planar benzothiophene systems from non-planar analogs like indole derivatives.
- Computational Docking : AutoDock Vina enables rapid screening of binding modes, though its scoring function may underestimate entropy penalties for flexible substituents like 2-oxopropoxy.
Biological Activity
5-(1-Benzothiophen-3-yl)-2-(2-oxopropoxy)benzaldehyde, a compound with the molecular formula C18H14O3S and a molecular weight of 310.37 g/mol, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C18H14O3S |
| Molecular Weight | 310.37 g/mol |
| Boiling Point | 527.7 ± 50.0 °C at 760 mmHg |
| Flash Point | 273.0 ± 30.1 °C |
The biological activity of 5-(1-Benzothiophen-3-yl)-2-(2-oxopropoxy)benzaldehyde is primarily attributed to its interactions with specific molecular targets, particularly in the context of cancer therapy. It has been noted for its tubulin polymerization inhibitory effects, which can disrupt the mitotic spindle formation during cell division, leading to apoptosis in rapidly dividing cells such as cancer cells .
Anticancer Properties
Research indicates that compounds similar to 5-(1-Benzothiophen-3-yl)-2-(2-oxopropoxy)benzaldehyde exhibit significant cytotoxicity against various cancer cell lines. The compound's structure allows it to interact with tubulin, inhibiting its polymerization and thereby disrupting normal cellular functions.
Case Studies
- In Vitro Studies : A study demonstrated that derivatives of benzothiophene exhibited potent anti-cancer activity against breast cancer cell lines (MCF-7), showing IC50 values in the micromolar range, suggesting that modifications in the structure can enhance biological activity .
- Mechanistic Insights : Another investigation revealed that the compound induces apoptosis through the activation of caspase pathways in human leukemia cells, indicating a potential mechanism for its anticancer effects .
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of benzothiophene compounds, including 5-(1-Benzothiophen-3-yl)-2-(2-oxopropoxy)benzaldehyde. The findings suggest that:
- The presence of the benzothiophene moiety is crucial for enhancing anticancer activity.
- Substituents on the aromatic rings can significantly influence the potency and selectivity towards cancer cells versus normal cells.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 5-(1-Benzothiophen-3-yl)-2-(2-oxopropoxy)benzaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 1-benzothiophene-3-carbaldehyde with a propargyl alcohol derivative to introduce the 2-oxopropoxy group. Reagents like Na₂S₂O₅ in DMF may facilitate aldehyde activation .
- Step 2 : Functionalization via nucleophilic substitution or oxidation. For example, KMnO₄ in acidic conditions can oxidize propargyl intermediates to ketones .
- Optimization : Control reaction temperature (60–80°C), solvent polarity (acetonitrile or DMF), and catalyst loading (e.g., KI for benzylation reactions) to improve yields (>70%) .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzothiophene C-H coupling at δ 7.8–8.2 ppm) and aldehyde proton (δ ~10.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (calculated: 324.36 g/mol) and fragmentation patterns .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Advanced Research Questions
Q. How can researchers address contradictions in spectral data caused by the electron-withdrawing 2-oxopropoxy group?
- Methodological Answer :
- Challenge : The 2-oxopropoxy group deshields adjacent protons, causing unexpected NMR shifts (e.g., aldehyde proton upfield/downfield discrepancies).
- Resolution :
- DFT Calculations : Compare experimental NMR data with computational models (e.g., Gaussian 09) to validate assignments .
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled intermediates to track electronic effects .
Q. What safety protocols are essential when handling intermediates with reactive aldehyde and ketone groups?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhaling vapors (especially during solvent evaporation) .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Q. How can regioselectivity challenges in electrophilic substitution on the benzothiophene moiety be mitigated?
- Methodological Answer :
- Directing Groups : Introduce temporary substituents (e.g., -NO₂) to steer electrophiles to the 5-position of benzothiophene .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack at electron-rich positions .
Data Contradiction Analysis
Q. Why do reported biological activities of similar benzothiophene derivatives vary across studies?
- Methodological Answer :
- Structural Variability : Minor substituent changes (e.g., fluorine vs. methoxy groups) alter binding affinities. For example, fluorinated analogs show enhanced enzyme inhibition due to electronegativity .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h) impact IC₅₀ values. Standardize protocols using PubChem bioassay guidelines .
Methodological Tables
| Key Reaction Parameters | Optimal Conditions | Reference |
|---|---|---|
| Condensation Temperature | 60–80°C | |
| Oxidation Agent (Ketone Formation) | KMnO₄ in H₂SO₄ | |
| HPLC Mobile Phase | Acetonitrile:H₂O (70:30, v/v) |
| Safety Data | Protocol | Reference |
|---|---|---|
| Spill Neutralization | NaHCO₃ + Sand | |
| PPE Requirements | Nitrile gloves, goggles, lab coat |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
